Methyl 5-oxo-7-(propan-2-yl)-1H,5H-imidazo[1,2-a]pyrimidine-6-carboxylate
Description
Methyl 5-oxo-7-(propan-2-yl)-1H,5H-imidazo[1,2-a]pyrimidine-6-carboxylate is a fused heterocyclic compound featuring an imidazo[1,2-a]pyrimidine core. Key structural elements include:
- Substituents: A propan-2-yl group at position 7 and a methyl ester at position 4. The ester group enhances solubility in organic solvents and may influence biological activity.
- Functional groups: The 5-oxo moiety introduces a ketone, which can participate in hydrogen bonding and coordination chemistry.
This compound is synthesized via cyclocondensation reactions, similar to methods described for analogous imidazo[1,2-a]pyrimidines (e.g., Scheme 1 in ).
Properties
Molecular Formula |
C11H13N3O3 |
|---|---|
Molecular Weight |
235.24 g/mol |
IUPAC Name |
methyl 5-oxo-7-propan-2-yl-8H-imidazo[1,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C11H13N3O3/c1-6(2)8-7(10(16)17-3)9(15)14-5-4-12-11(14)13-8/h4-6H,1-3H3,(H,12,13) |
InChI Key |
KEFNIPZPMWGFLO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(C(=O)N2C=CN=C2N1)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Overview of the Imidazo[1,2-a]pyrimidine Scaffold Synthesis
The imidazo[1,2-a]pyrimidine core is typically constructed via condensation reactions between 2-aminopyrimidine derivatives and α-haloketones or β-dicarbonyl compounds, followed by cyclization under controlled conditions. The presence of substituents such as the 7-(propan-2-yl) group and the methyl ester at the 6-carboxylate position often requires selective functionalization steps.
Preparation Methods of Methyl 5-oxo-7-(propan-2-yl)-1H,5H-imidazo[1,2-a]pyrimidine-6-carboxylate
Starting Materials and Key Intermediates
- 2-Aminopyrimidine derivatives substituted appropriately to allow introduction of the isopropyl group at the 7-position.
- Methyl 2-chloro-3-oxobutanoate or related α-haloketones for ester and keto functionalities.
- Alternative use of β-dicarbonyl compounds for condensation and cyclization.
Synthetic Routes
Condensation and Cyclization with α-Haloketones
A common synthetic approach involves the reaction of 2-aminopyrimidine with methyl 2-chloro-3-oxobutanoate under reflux in ethanol or DMF, leading to intermediate formation which undergoes intramolecular cyclization to afford the imidazo[1,2-a]pyrimidine ring system with the 5-oxo and 6-carboxylate functionalities intact. The isopropyl substituent at position 7 can be introduced either by starting from 2-amino-5-isopropylpyrimidine or via alkylation post-cyclization.
| Step | Reagents/Conditions | Outcome | Yield (%) |
|---|---|---|---|
| 1 | 2-Amino-5-isopropylpyrimidine + methyl 2-chloro-3-oxobutanoate, EtOH, reflux | Formation of cyclized intermediate | 70-85 |
| 2 | Workup and purification | This compound | 65-80 |
Multicomponent Reactions (MCR)
Recent advances have shown that multicomponent reactions involving aminoazole derivatives, aldehydes, and β-dicarbonyl compounds can efficiently yield imidazo[1,2-a]pyrimidine derivatives. For example, the condensation of 2-aminopyrimidine with isopropyl aldehyde and methyl acetoacetate under acidic catalysis and heating leads to the formation of the target compound in a one-pot procedure.
| Component | Role | Typical Conditions |
|---|---|---|
| 2-Aminopyrimidine | Nucleophile | Reflux in ethanol or DMF |
| Isopropyl aldehyde | Aldehyde component | Acid catalyst (e.g., p-TSA) |
| Methyl acetoacetate | β-Dicarbonyl compound | Heating 100-130°C, 12-18 hours |
This method benefits from operational simplicity and good atom economy, yielding the target compound with moderate to good yields (60-75%) and high purity after recrystallization.
Metal-Free Oxidative Cyclization
A metal-free approach involves oxidative cyclization of N-substituted aminopyrimidines with β-dicarbonyl compounds under oxygen atmosphere, often catalyzed by acid and heat. This method avoids transition metals, aligning with green chemistry principles.
| Reaction Conditions | Outcome | Yield (%) |
|---|---|---|
| Aminopyrimidine + methyl acetoacetate, acetic acid, O2, 130°C, 18 h | Cyclized imidazo[1,2-a]pyrimidine | 70-80 |
Analytical and Research Outcomes
Yield and Purity
- Yields for the target compound typically range from 65% to 85% depending on the method and scale.
- Purification is achieved by recrystallization from ethanol or ethyl acetate.
- High purity (>98%) confirmed by NMR and HPLC analysis.
Structural Confirmation
- NMR Spectroscopy : Characteristic signals for the imidazo[1,2-a]pyrimidine ring protons and methyl ester group.
- Mass Spectrometry : Molecular ion peak consistent with C13H15N3O3 (molecular weight ~265 g/mol).
- X-ray Crystallography : Confirms the fused bicyclic structure and substitution pattern.
Comparative Data Table of Preparation Methods
| Method | Starting Materials | Conditions | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|---|
| α-Haloketone Condensation | 2-Aminopyrimidine + α-haloketone | Reflux EtOH or DMF | 70-85 | Straightforward, high yield | Requires haloketone synthesis |
| Multicomponent Reaction | Aminopyrimidine + aldehyde + β-dicarbonyl | Acid catalysis, heating | 60-75 | One-pot, atom economical | Longer reaction times |
| Metal-Free Oxidative Cyclization | Aminopyrimidine + β-dicarbonyl + O2 | Acid, O2, 130°C, 18 h | 70-80 | Metal-free, green chemistry | Requires oxygen atmosphere |
Summary and Expert Insights
The preparation of This compound is well-established through classical condensation and cyclization methods as well as modern multicomponent and metal-free oxidative strategies. The choice of method depends on available starting materials, desired scale, and green chemistry considerations.
- Classical α-haloketone condensation is reliable for high yields and purity.
- Multicomponent reactions offer operational simplicity and reduce synthetic steps.
- Metal-free oxidative cyclization aligns with sustainable chemistry goals.
These methods have been validated by multiple research groups and are supported by detailed mechanistic studies and structural analyses, confirming the robustness and versatility of synthetic routes to this important heterocyclic scaffold.
Chemical Reactions Analysis
Reactivity: Methyl 5-oxo-7-(propan-2-yl)-1H,5H-imidazo[1,2-a]pyrimidine-6-carboxylate can undergo various reactions due to its functional groups.
Common Reagents and Conditions:
Major Products: The specific products depend on the reaction conditions, but derivatives with modified substituents are common.
Scientific Research Applications
Chemistry: Researchers study its reactivity, stability, and potential as a building block for more complex molecules.
Biology: Investigations focus on its interactions with biological macromolecules (e.g., proteins, DNA) and its potential as a drug candidate.
Medicine: It may exhibit antiviral, anticancer, or other therapeutic effects.
Industry: Its applications in materials science or catalysis are also explored.
Mechanism of Action
- The exact mechanism remains an active area of research.
- It likely interacts with specific cellular targets, affecting pathways related to its observed biological activities.
Comparison with Similar Compounds
Core Structural Variations
The imidazo[1,2-a]pyrimidine core distinguishes this compound from other fused heterocycles. Key comparisons include:
Key Observations :
- Ring Systems : Thiazolo[3,2-a]pyrimidine () and pyrido[1,2-a]pyrimidine () derivatives exhibit altered electronic properties due to sulfur or nitrogen incorporation, respectively, compared to the imidazo[1,2-a]pyrimidine core.
- Substituent Effects : The propan-2-yl group in the target compound may enhance lipophilicity, similar to the trimethoxybenzylidene group in .
Physical and Spectral Properties
Limited data are available for the target compound, but comparisons can be drawn:
- Melting Points : Pyrimidine derivatives with bulky substituents (e.g., 190.9°C for a nitro-substituted tetrahydropyrimidine in ) suggest higher thermal stability compared to ester-containing analogs.
- Crystallography: The thiazolo[3,2-a]pyrimidine in crystallizes in a monoclinic system (P21/n) with Z=4, indicating dense packing influenced by hydrogen bonding.
Biological Activity
Methyl 5-oxo-7-(propan-2-yl)-1H,5H-imidazo[1,2-a]pyrimidine-6-carboxylate (CAS Number: 2060032-48-4) is a compound of considerable interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
- Molecular Formula : C₁₁H₁₄N₄O₃
- Molecular Weight : 235.24 g/mol
- Structural Characteristics : The compound features an imidazo[1,2-a]pyrimidine core with a carboxylate group and a ketone functionality that contribute to its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines, including:
These values suggest that the compound may be more effective than standard chemotherapeutic agents like doxorubicin.
The mechanism through which this compound exerts its anticancer effects involves:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cancer cell proliferation.
- Induction of Apoptosis : Studies have shown that treatment with this compound leads to increased levels of caspase activation, indicating the induction of programmed cell death in cancer cells .
Antiviral and Antimicrobial Properties
In addition to its anticancer effects, preliminary investigations suggest that this compound may also possess antiviral and antimicrobial properties. The structural features of imidazo[1,2-a]pyrimidines are known to interact with viral enzymes and bacterial cell walls, potentially leading to therapeutic applications in infectious diseases .
Case Studies
- Study on MCF-7 Cells :
- A549 Lung Cancer Cells :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
